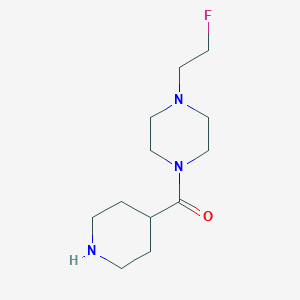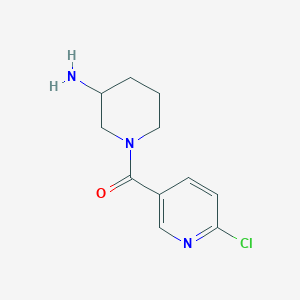
(3-氨基哌啶-1-基)(6-氯吡啶-3-基)甲酮
描述
(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体和分子结构分析
对相关化合物的研究,如(2-((6-氯吡啶-3-基)甲氧基)-5-甲基苯基)(对甲苯基)甲酮,侧重于它们的合成和表征,包括晶体和分子结构分析。这些研究对于理解化合物的物理和化学性质至关重要,这对于药物设计和材料科学应用可能是必不可少的(Lakshminarayana et al., 2009)。
抗菌活性
另一个重要的研究领域涉及对吡啶衍生物的合成和评估,以用于抗菌活性。例如,已合成新型吡啶衍生物,并对其针对各种细菌和真菌菌株的活性进行了测试。这些研究突显了这类化合物在开发新的抗菌剂方面的潜力(Patel, Agravat, & Shaikh, 2011)。
药理评价
与"(3-氨基哌啶-1-基)(6-氯吡啶-3-基)甲酮"相关的化合物也已被评估其药理特性。例如,已确定某些衍生物作为特定受体的选择性拮抗剂,显示出作为治疗疼痛和其他疾病的潜力(Tsuno et al., 2017)。
合成和结构分析
这些化合物的合成和结构分析,包括它们的晶体结构和分子相互作用,构成了理解它们功能和潜在应用的关键基础。这项研究通常涉及详细的光谱表征和计算建模,以阐明化合物的性质(Revathi et al., 2015)。
抗癌和抗菌剂
已合成一些衍生物并评估其抗癌和抗菌效力,显示出作为开发新治疗剂的潜力。这些研究涵盖了一系列活动,包括分子对接和生物评估,以识别具有高活性和特异性的化合物(Rusnac et al., 2020)。
生化分析
Biochemical Properties
(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its activity and subsequently affecting the biochemical pathway it is involved in .
Cellular Effects
The effects of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessively high doses can cause significant harm to the organism, highlighting the importance of dosage optimization.
Metabolic Pathways
(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The efficiency of transport and distribution can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of (3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization, as different cellular environments may affect its interactions with biomolecules. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
(3-aminopiperidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-4-3-8(6-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWAPSOHEDDKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



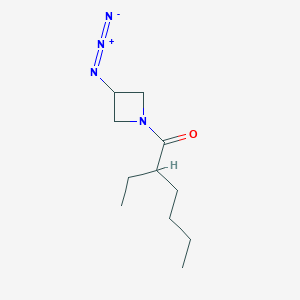

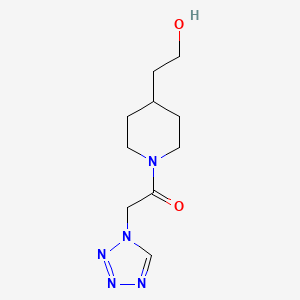
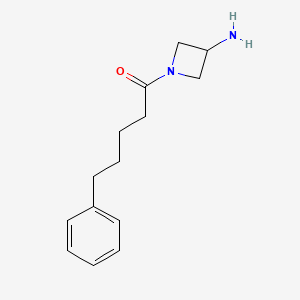
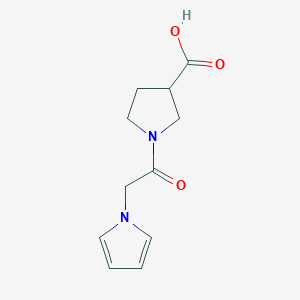
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476235.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
